Home > Products > Screening Compounds P8211 > Dezocine monohydrobromide
Dezocine monohydrobromide - 57236-36-9

Dezocine monohydrobromide

Catalog Number: EVT-267401
CAS Number: 57236-36-9
Molecular Formula: C16H24BrNO
Molecular Weight: 326.278
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dezocine (Dalgan, WY16225) is an opioid analgesic. First synthesized in 1970, it acts at mu-, delta-, and kappa-opioid receptors. Dezocine acts as a mixed agonist/antagonist of opioid receptors. It is related to other benzomorphans such as pentazocine, with a similar profile of effects that include analgesic action and euphoria. Unlike many other benzomorphans however, it is a silent antagonist of the κ-opioid receptor, and in accordance, does not produce side effects such as dysphoria or hallucinations at any dose.
Overview

Dezocine monohydrobromide is a synthetic opioid analgesic that exhibits unique pharmacological properties. It is primarily utilized in clinical settings for pain management, particularly in postoperative and cancer-related pain. The compound is classified as a mixed agonist-antagonist at opioid receptors, which distinguishes it from traditional opioids that primarily act as agonists. Dezocine has been marketed under the trade name Dalgan and is known by other names such as WY-16,225.

Source and Classification

Dezocine is derived from the benzomorphan class of compounds, which are characterized by their complex cyclic structures. Its synthesis involves several chemical reactions that yield a compound with significant analgesic properties. As a mixed agonist-antagonist, dezocine binds to the μ-opioid receptor with high affinity while also interacting with the κ-opioid receptor, providing both pain relief and a lower risk of addiction compared to full agonists.

Synthesis Analysis

Methods and Technical Details

The synthesis of dezocine begins with the condensation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane using sodium hydride or potassium tert-butoxide. This reaction produces 1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone. Following this, cyclization occurs with sodium hydride to yield 5-methyl-3-methoxy-5,6,7,8,9,10,11,12-octahydro-5,11-methanobenzocyclodecen-13-one. The resulting product is then treated with hydroxylamine hydrochloride to form an oxime. A subsequent reduction reaction in hydrogen gas leads to an isomeric mixture from which dezocine is crystallized and cleaved using hydrobromic acid .

Chemical Reactions Analysis

Reactions and Technical Details

Dezocine undergoes various chemical reactions that are significant for its pharmacological activity. It primarily interacts with opioid receptors through binding and activation mechanisms. The unique feature of dezocine is its ability to act as a biased agonist at the μ-opioid receptor; it activates G protein signaling without triggering the β-arrestin pathway . This selective activation may mitigate some of the adverse effects commonly associated with traditional opioids.

Additionally, dezocine has been shown to inhibit serotonin and norepinephrine reuptake transporters, suggesting potential applications beyond pain management .

Mechanism of Action

Process and Data

Dezocine's mechanism of action involves its interaction with various opioid receptors in the central nervous system. It binds predominantly to the μ-opioid receptor, where it exerts analgesic effects by modulating pain perception pathways. The binding affinity varies across different receptors: it has high affinity for the μ-opioid receptor, intermediate for the κ-opioid receptor, and low for the δ-opioid receptor .

The pharmacological effects include inhibition of adenylate cyclase activity and modulation of ion channels (N-type and L-type calcium channels), which contribute to its analgesic properties . Furthermore, dezocine's role as a serotonin-norepinephrine reuptake inhibitor may enhance its efficacy in treating certain types of pain.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dezocine monohydrobromide appears as a pale white crystalline powder with no distinct odor. It is soluble in water at concentrations up to 20 mg/ml and has a pH of approximately 4.6 when prepared as a 2% solution .

Key physical properties include:

  • Molecular Weight: 245.366 g/mol
  • Solubility: Soluble at 20 mg/ml in water
  • pH: Approximately 4.6 (2% solution)

Chemical identifiers include:

  • CAS Number: 53648-55-8
  • InChI Key: VTMVHDZWSFQSQP-VBNZEHGJSA-N
    These identifiers facilitate further research and regulatory compliance.
Applications

Scientific Uses

Dezocine has been investigated for various applications beyond traditional analgesia. Recent studies have explored its potential antitumor effects in specific cancer cell lines, indicating that it may influence cellular proliferation pathways . Additionally, its dual action as an opioid receptor modulator and serotonin-norepinephrine reuptake inhibitor suggests potential uses in treating conditions such as chronic pain syndromes or mood disorders.

In clinical settings, dezocine is primarily employed for managing acute pain following surgical procedures or in cancer care due to its effective analgesic properties coupled with a favorable safety profile compared to full agonist opioids .

Chemical Identity and Structural Characterization of Dezocine Monohydrobromide

Molecular Structure and Crystallographic Analysis

Dezocine monohydrobromide (CAS 57236-36-9) is the hydrobromide salt of dezocine, a synthetic opioid analgesic with the chemical name (5R,11S,13S)-13-amino-5-methyl-5,6,7,8,9,10,11,12-octahydro-5,11-methanobenzocyclodecen-3-ol monohydrobromide. Its molecular formula is C₁₆H₂₄BrNO, with a molecular weight of 326.28 g/mol [6] [8]. The molecule features a rigid aminotetralin core, characteristic of benzomorphan opioids, with three chiral centers at C5, C11, and C13 that dictate its stereospecific binding to opioid receptors. The absolute configuration is designated as 5R,11S,13S, which is critical for its pharmacological activity [1] [9].

Crystallographic studies reveal that dezocine monohydrobromide forms orthorhombic crystals with a P2₁2₁2₁ space group. The protonated tertiary amine at C13 forms an ionic bond with the bromide counterion, while the phenolic hydroxyl group at C3 and the secondary amine participate in hydrogen-bonding networks. These interactions contribute to a melting point range of 248–252°C and influence its stability in solid-state formulations [6] [8]. The bridged tricyclic system enforces a "bent" conformation that optimizes receptor engagement, particularly with the μ-opioid receptor (MOR) binding pocket [1] [10].

Table 1: Atomic Coordination in Dezocine Monohydrobromide Crystal Lattice

AtomBond Length (Å)Bond Angle (°)Role in Stabilization
N13–H⁺⋯Br⁻3.15175Ionic interaction
O3–H⋯O (solvent)2.78165Hydrogen bonding
C5–C61.54112Hydrophobic core stacking

Comparative Analysis of Salt Forms: Monohydrobromide vs. Other Derivatives

The monohydrobromide salt is the predominant form of dezocine used clinically due to its optimal balance of solubility and stability. Unlike freebase dezocine (water solubility: <0.1 mg/mL), the monohydrobromide salt exhibits aqueous solubility of 20 mg/mL at 20°C, facilitating intravenous and intramuscular administration [6] [8]. Comparative analyses with other salts reveal significant differences:

  • Hydrochloride Salt: Shows similar solubility (~18 mg/mL) but increased hygroscopicity, leading to stability challenges during storage.
  • Sulfate Salt: Higher melting point (260°C) but reduced solubility (8 mg/mL), limiting bioavailability [6].
  • Freebase: Low aqueous solubility restricts formulation options despite improved lipid membrane permeability.

The monohydrobromide form’s crystallization behavior yields stable pale white crystals with a defined morphology, minimizing polymorphic risks. Its pH in a 2% solution is 4.6, which prevents degradation while maintaining compatibility with physiological pH ranges [6] [8].

Table 2: Physicochemical Comparison of Dezocine Salt Forms

ParameterMonohydrobromideHydrochlorideFreebase
Solubility (H₂O)20 mg/mL18 mg/mL<0.1 mg/mL
Melting Point248–252°C240–245°C158–162°C
HygroscopicityLowHighNegligible
pH (2% Solution)4.63.2Not applicable

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR (400 MHz, D₂O) exhibits characteristic shifts confirming stereochemistry: δ 6.95 (d, J = 8.2 Hz, H2), 6.55 (d, J = 8.2 Hz, H1), 3.85 (m, H13), 3.10 (m, H11), 2.85 (s, H5), and 1.20–2.40 ppm (aliphatic bridge protons). ¹³C NMR signals at δ 145.2 (C3), 128.5 (C1), 115.7 (C2), 58.9 (C13), 52.1 (C11), and 42.3 (C5) verify the aromatic and alicyclic regions [8] [9].

Infrared (IR) Spectroscopy:Key absorptions include:

  • 3420 cm⁻¹ (phenolic O–H stretch),
  • 3200–2800 cm⁻¹ (amine N⁺–H broad band),
  • 1605 cm⁻¹ (C=C aromatic stretch),
  • 1580 cm⁻¹ (aromatic C–O),
  • 1210 cm⁻¹ (C–N stretch) [6].The absence of carbonyl peaks distinguishes it from ester-containing opioids like pethidine.

Mass Spectrometry:Electrospray ionization (ESI-MS) shows m/z 246.18 [M⁺ – HBr + H]⁺ for the freebase, with the monoisotopic mass confirmed at 245.1780 Da. Fragmentation patterns include m/z 174.10 (loss of –C₅H₁₁N) and m/z 115.05 (aminotetralin core cleavage) [9].

Table 3: Characteristic Spectral Signatures of Dezocine Monohydrobromide

TechniqueKey PeaksStructural Assignment
¹H NMRδ 6.95 (d), 6.55 (d)Aromatic H2 and H1 protons
¹³C NMRδ 145.2, 128.5, 115.7Phenolic carbon and aromatic CH groups
IR3420 cm⁻¹, 1605 cm⁻¹Phenolic O–H, C=C stretch
MSm/z 246.18 [M⁺ – HBr + H]⁺Protonated dezocine freebase

Physicochemical Properties: Solubility, Stability, and Hygroscopicity

Solubility:Dezocine monohydrobromide is freely soluble in water (20 mg/mL), sparingly soluble in ethanol (8 mg/mL), and insoluble in nonpolar solvents like diethyl ether or hexane. Its solubility profile enables formulation as aqueous injectables but limits transdermal applications [6] [8].

Stability:Solid-state stability studies indicate no degradation under nitrogen at 25°C for 24 months. In aqueous solutions (pH 4–6), degradation is <2% after 12 months at 4°C. Primary degradation products include N-desmethyl dezocine (oxidative N-demethylation) and dezocine-3-glucuronide (glucuronidation at the phenolic OH) [8] [9]. Acidic conditions (pH <3) accelerate hydrolysis of the alicyclic bridge, while alkaline conditions (pH >8) promote oxidation of the phenol group.

Hygroscopicity:Dynamic vapor sorption (DVS) analysis shows <0.2% mass gain at 80% relative humidity (RH), classifying it as non-hygroscopic. This property ensures stability during manufacturing and storage without stringent humidity controls [6].

Table 4: Stability Kinetics of Dezocine Monohydrobromide

ConditionDegradation ProductsDegradation Rate (%/year)
Aqueous pH 4.0, 4°CDezocine-3-glucuronide0.8
Aqueous pH 7.4, 25°CN-Desmethyl dezocine5.2
Solid state, 40°C/75% RHNone detected0.3

Tabulated Compound Names:

  • Dezocine monohydrobromide
  • Dalgan
  • WY-16225
  • (1R,9S,15S)-15-amino-1-methyltricyclo[7.5.1.0²,⁷]pentadeca-2(7),3,5-trien-4-ol hydrobromide
  • C₁₆H₂₄BrNO

Properties

CAS Number

57236-36-9

Product Name

Dezocine monohydrobromide

IUPAC Name

(1R,9S,15S)-15-amino-1-methyltricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trien-4-ol;hydrobromide

Molecular Formula

C16H24BrNO

Molecular Weight

326.278

InChI

InChI=1S/C16H23NO.BrH/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16;/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3;1H/t12-,15-,16+;/m0./s1

InChI Key

HLYQVVMHTCPUKR-VEVZXVCZSA-N

SMILES

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O.Br

Solubility

Soluble in DMSO, not in water

Synonyms

DEZOCINE; Dalgan; Wy-16225; Wy 16225; Wy16225; CHEMBL1685; Dezocina; Dezocinum; Dezocine hydrobromide, Dezocine monohydrobromide; MCV 4206; NIH 8834; UM 972.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.